4-Hydroxy-6-methyl-2-pyrone

Overview

Description

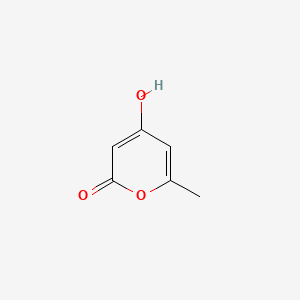

4-Hydroxy-6-methylpyran-2-one is an organic compound with the molecular formula C6H6O3. It is also known as triacetic acid lactone. This compound is characterized by a pyran ring with hydroxyl and methyl substituents. It appears as a light yellow solid and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-6-methylpyran-2-one can be synthesized through various methods. One common method involves the reaction of dehydroacetic acid with sulfuric acid at elevated temperatures. This process leads to the formation of triacetic acid, which upon cooling, reverts to the lactone form . Another method involves the enzymatic conversion of glucose using the enzyme 2-pyrone synthase .

Industrial Production Methods

In industrial settings, 4-Hydroxy-6-methylpyran-2-one is often produced through the microbial synthesis using hosts like Escherichia coli and Saccharomyces cerevisiae. The enzyme 2-pyrone synthase catalyzes the synthesis from acetyl-CoA via condensations with malonyl-CoA .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methylpyran-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: It can participate in substitution reactions, particularly at the hydroxyl and methyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include substituted pyranones, pyrimidines, and other heterocyclic compounds .

Scientific Research Applications

4-Hydroxy-6-methylpyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methylpyran-2-one involves its interaction with various molecular targets. For instance, in biological systems, it can act as an antioxidant due to its enolone unit, which can scavenge free radicals . In enzymatic reactions, it serves as a substrate for 2-pyrone synthase, leading to the formation of triacetic acid lactone .

Comparison with Similar Compounds

Similar Compounds

Dehydroacetic acid: Another 2-pyrone derivative used in similar synthetic applications.

3,5-Dihydroxysorbic acid δ-lactone: Shares structural similarities and is used in related chemical processes.

Uniqueness

4-Hydroxy-6-methylpyran-2-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its role as a versatile building block in synthetic chemistry highlight its importance .

Biological Activity

4-Hydroxy-6-methyl-2-pyrone (HMEP), also known as triacetic acid lactone, is a naturally occurring compound with significant biological activity. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

HMEP is characterized by its pyrone structure, which contributes to its reactivity and biological activity. The molecular formula of HMEP is C6H6O3, and it has a molecular weight of approximately 142.11 g/mol. The compound features a hydroxyl group at the 4-position and a methyl group at the 6-position, which are crucial for its biological interactions.

Antimicrobial Properties

HMEP has demonstrated antimicrobial activity against various pathogens. Studies have indicated that derivatives of HMEP exhibit moderate to excellent growth inhibition against bacterial strains. For instance, in vitro tests have shown that certain HMEP derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

Research has highlighted the cytotoxic effects of HMEP on cancer cell lines. A study reported that HMEP exhibited cytotoxic activity with moderate to excellent growth inhibition against specific cancer cells, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism in cancer cells.

Insecticidal Activity

HMEP serves as a precursor to paragloboside, which contributes to insect and disease resistance in plants such as Gerbera hybrida. This property makes HMEP a candidate for use in agricultural applications as a natural pesticide or plant growth regulator . Its effectiveness against pests can be attributed to its ability to disrupt metabolic processes in insects.

The biological activity of HMEP is attributed to several mechanisms:

- Enzyme Inhibition : HMEP has been shown to inhibit key enzymes involved in metabolic pathways. For example, it exhibits inhibitory effects on certain dehydrogenases, which may explain its cytotoxic properties against cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis. This mechanism is particularly relevant in its anticancer effects .

- Interaction with Cellular Targets : HMEP can interact with various cellular receptors or proteins, modulating their activity and leading to altered cellular responses.

Case Studies

Several case studies have explored the efficacy of HMEP in different contexts:

- Cancer Research : A study evaluated the effects of HMEP on breast cancer cell lines, revealing significant reductions in cell viability and increased apoptosis rates compared to control groups .

- Agricultural Applications : Field trials using HMEP as a natural pesticide demonstrated a marked reduction in pest populations without adversely affecting beneficial insects or soil health .

Data Tables

The following tables summarize key findings related to the biological activity of HMEP:

Properties

IUPAC Name |

4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYSSMYQPLSPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060974 | |

| Record name | Triacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-10-5 | |

| Record name | 4-Hydroxy-6-methyl-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 675-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-methylpyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the molecular formula and weight of 4-hydroxy-6-methyl-2-pyrone?

A1: The molecular formula of this compound is C6H6O3, and its molecular weight is 126.11 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized by various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic peaks for the hydroxyl group, carbonyl group, and aromatic ring vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule, providing insights into its conjugation and potential chromophore properties.

Q3: What are the key reactive sites in this compound?

A3: The molecule exhibits reactivity at multiple sites:

- C-3 Position: This position is susceptible to electrophilic aromatic substitution reactions due to the electron-donating effect of the hydroxyl group.

- Hydroxyl Group: It can participate in various reactions, including esterification, etherification, and oxidation.

- Michael Addition: The α,β-unsaturated carbonyl system of the pyrone ring can undergo Michael addition reactions.

Q4: How can this compound be used as a building block in organic synthesis?

A4: Its versatile reactivity makes it a valuable precursor for various heterocyclic compounds:

- Synthesis of Pyridones: Reaction with amines can lead to the formation of substituted pyridones.

- Construction of Fused Heterocycles: It can react with various dienophiles to form fused heterocyclic systems like pyranopyrans and pyridopyrans.

- Preparation of Chroman-2-ones: Silver-catalyzed radical cascade cyclization reactions with 2-(allyloxy)arylaldehydes can afford chroman-2-ones.

Q5: How does the reactivity of this compound differ with aldehydes and ketones?

A5: * Aldehydes: Reactions with aliphatic aldehydes primarily occur via Michael addition at C-3, while reactions with α,β-unsaturated aldehydes like cinnamaldehyde occur at the aldehyde's carbonyl group.* Ketones: Reactions with ketones typically proceed at C-3, yielding diverse product structures depending on the ketone used (acetone, mesityl oxide, or pentane-2,4-dione).

Q6: What are some notable examples of biologically active compounds synthesized from this compound?

A6:

- Antimicrobial Agents: Substituted 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones exhibit antibacterial and antifungal activities.

- Disazo Dyes: Coupling diazotized 5-amino-3-methyl-4-phenylazo-pyrazoles with this compound yields disazo dyes with solvatochromic properties.

- Pyrano[4,3-c][2]benzopyran-1,6-dione Derivative: The fungal metabolite phelligridin G, derived from this compound, possesses antioxidant and cytotoxic activities.

Q7: Can this compound act as a catalyst or ligand in chemical reactions?

A7:

- Chiral Ligand Precursor: While not a catalyst itself, it can be hydrogenated enantioselectively over cinchonidine-modified palladium catalysts. This process is influenced by acid additives, highlighting its potential as a building block for chiral ligands.

Q8: Have there been computational studies on this compound?

A8:

- Mechanistic Insights in Enantioselective Hydrogenation: Ab initio calculations have been employed to investigate the interactions between this compound and chiral modifiers during enantioselective hydrogenation, shedding light on the mechanism of enantiodifferentiation.

Q9: Is there information available on the stability and formulation of this compound?

A9: While the provided research papers do not delve into specific formulation strategies, they offer insights into its stability:

- Decomposition to 4-Pyridone: this compound can decompose to the corresponding 4-pyridone under elevated temperatures, prolonged reaction times, or acidic conditions.

- Solid-State Stability: X-ray diffraction studies indicate its stability in the crystalline state, providing valuable information for potential solid-state applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.